4-(N-Boc-aminomethyl)-2-bromopyridine
Description
Chemical Identity and Nomenclature
The compound this compound possesses the Chemical Abstracts Service registry number 1049025-21-9 and represents a member of the brominated pyridine family with specific functional group modifications. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate, which precisely describes the structural arrangement of its constituent functional groups. Alternative nomenclature includes carbamic acid, N-[(2-bromo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester, reflecting the carbamate nature of the tert-butoxycarbonyl protecting group. The compound is also referenced in chemical databases with various synonymous names including 1-(2-Bromo-4-pyridyl)-N-Boc-methanamine and tert-butyl N-[(2-bromo-4-pyridyl)methyl]carbamate.
The molecular formula C₁₁H₁₅BrN₂O₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 287.15 grams per mole. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NCC1=CC(Br)=NC=C1 provides a linear notation that captures the complete structural connectivity of the molecule. This compound exhibits a purity specification of typically 98% in commercial preparations, indicating high synthetic accessibility and purification efficiency.
Table 1: Physical and Chemical Properties of this compound
Structural Features and Functional Group Analysis
The molecular architecture of this compound incorporates several distinct functional domains that contribute to its synthetic versatility and chemical reactivity profile. The central pyridine ring system provides an aromatic heterocyclic framework that serves as the structural foundation for further functionalization. The pyridine nucleus consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with the nitrogen positioned to create a basic heterocyclic system that exhibits aromatic character similar to benzene but with distinct electronic properties due to the nitrogen heteroatom.
The bromine substituent at the 2-position of the pyridine ring represents a strategically placed halogen that enables various cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki-Miyaura coupling reactions. This halogen functionality provides an electrophilic site that can undergo nucleophilic substitution reactions or serve as a coupling partner in transition metal-catalyzed carbon-carbon bond formation reactions. The positioning of the bromine at the 2-position adjacent to the pyridine nitrogen creates an electronically activated site due to the electron-withdrawing nature of the nitrogen atom.
The aminomethyl group at the 4-position is protected by a tert-butoxycarbonyl group, commonly referred to as the N-Boc protecting group. The tert-butoxycarbonyl protecting group consists of a carbamate linkage connecting the amino functionality to a tert-butyl ester moiety. This protecting group strategy serves multiple purposes in synthetic chemistry: it renders the amino group unreactive toward electrophilic reagents, provides steric bulk that can influence reaction selectivity, and can be selectively removed under acidic conditions when the free amine functionality is required. The tert-butoxycarbonyl group is particularly valuable because it remains stable under basic conditions and during many nucleophilic reactions, yet can be efficiently cleaved using trifluoroacetic acid or similar acidic reagents.
Table 2: Functional Group Analysis and Reactivity Profile
| Functional Group | Position | Chemical Properties | Synthetic Utility |
|---|---|---|---|
| Pyridine ring | Core structure | Aromatic, basic nitrogen | Scaffold for biological activity |
| Bromine substituent | 2-position | Electrophilic, good leaving group | Cross-coupling reactions, nucleophilic substitution |
| Aminomethyl group | 4-position | Protected nucleophile | Source of amine functionality after deprotection |
| tert-Butoxycarbonyl | Protecting group | Acid-labile, base-stable | Temporary protection of amino group |
Historical Context in Heterocyclic Chemistry
The development of this compound as a synthetic intermediate reflects the broader evolution of heterocyclic chemistry that began in the early nineteenth century with the systematic study of nitrogen-containing ring systems. Heterocyclic chemistry originated during the 1800s when organic chemistry was developing as a distinct discipline, with early researchers like Brugnatelli separating alloxan from uric acid in 1818 and Dobereiner producing furan compounds using sulfuric acid with starch in 1832. The field gained significant momentum when Runge collected pyrrole using dry distillation in 1834, establishing fundamental methodologies for isolating and characterizing nitrogen heterocycles.
The pyridine core structure of this compound traces its discovery to the work of Scottish scientist Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones. Among various substances, Anderson separated a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later. Anderson named the new substance pyridine after the Greek word pyr meaning fire, reflecting its preparation method and flammable nature. The chemical structure of pyridine was determined decades later through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who suggested that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.
The introduction of protecting group chemistry, exemplified by the tert-butoxycarbonyl group in this compound, represents a more recent advancement in synthetic methodology. The tert-butoxycarbonyl protecting group protects amines as less reactive carbamates in organic synthesis and can be deprotected with acid. This protecting group strategy became essential in modern synthetic chemistry because it allows chemists to temporarily mask reactive functional groups, perform selective transformations on other parts of the molecule, and then reveal the protected functionality at the appropriate synthetic stage. The development of such protecting group methodologies enabled the synthesis of increasingly complex molecules with multiple functional groups that would otherwise interfere with each other during synthetic sequences.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAILCHNJCUBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655140 | |
| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049025-21-9 | |
| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyridine
- Starting material: Pyridine or a substituted pyridine derivative
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2)
- Conditions: Controlled temperature (often 0–5°C) to avoid over-bromination or substitution at undesired positions
- Outcome: Selective introduction of bromine at the 2-position of the pyridine ring
This step is critical for directing subsequent substitution and coupling reactions. The reaction is typically performed in an inert solvent such as dichloromethane or acetonitrile under stirring.
Introduction of Aminomethyl Group
- Approach: Nucleophilic substitution or lithiation followed by reaction with an appropriate aminomethylating agent
- Common reagents: Formaldehyde derivatives or chloromethylamines
- Mechanism: The 4-position of the pyridine ring is functionalized via electrophilic substitution or nucleophilic attack facilitated by the bromine directing effect at the 2-position
This step often requires base catalysis and may involve protection of the amine group to prevent side reactions.
Boc Protection of the Aminomethyl Group
- Reagents: tert-Butoxycarbonyl anhydride (Boc2O)
- Base: Triethylamine or other organic bases to neutralize the acid generated
- Solvent: Dichloromethane or similar aprotic solvent
- Conditions: Room temperature or slightly elevated temperature to facilitate reaction
The Boc group protects the amine, stabilizing it for further synthetic transformations. Deprotection can be achieved later using acids like trifluoroacetic acid (TFA).
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyridine + NBS, DCM, 0–5°C, 2–4 h | Selective bromination at 2-position | 75–85 | Careful temperature control essential |
| 2 | 2-Bromopyridine + chloromethylamine, base, solvent | Aminomethylation at 4-position | 65–80 | Base catalysis enhances substitution |
| 3 | Aminomethylpyridine + Boc2O, triethylamine, DCM, rt | Boc protection of amine group | 85–90 | Mild conditions prevent side reactions |
Reaction Mechanisms and Considerations
- Bromination: Electrophilic aromatic substitution directed by the pyridine nitrogen, favoring the 2-position due to electronic effects.
- Aminomethylation: Nucleophilic substitution facilitated by the bromine substituent, often via lithiation or direct substitution.
- Boc Protection: Carbamate formation via nucleophilic attack of the amine on Boc anhydride, stabilized by base neutralization of the acid byproduct.
Analytical and Purification Techniques
- Purification: Column chromatography or recrystallization is commonly employed to isolate pure this compound.
- Characterization: NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis confirm structure and purity.
- Yield optimization: Reaction times, temperature, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Bromination temperature | 0–5°C | Controls regioselectivity |
| Brominating agent | NBS or Br2 | Selectivity and reaction rate |
| Aminomethylation base | Triethylamine or similar | Enhances nucleophilic substitution |
| Boc protection temperature | Room temperature to 40°C | Prevents side reactions |
| Solvent | Dichloromethane, acetonitrile | Solubility and reaction efficiency |
| Reaction time | 2–4 hours per step | Completeness of conversion |
Research Findings and Industrial Relevance
- The synthetic route described offers a robust and reproducible method to prepare this compound with high purity and good yields.
- The Boc protection strategy is widely used in medicinal chemistry to protect amines during multi-step syntheses.
- The bromine substituent at the 2-position enables further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, expanding the compound's utility.
- Industrial synthesis emphasizes mild conditions and scalable protocols to ensure cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(N-Boc-aminomethyl)-2-bromopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free aminomethyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) is used for Boc deprotection.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or toluene are employed.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Deprotection: The major product is 4-aminomethyl-2-bromopyridine.
Coupling Reactions: Products are biaryl compounds or other complex structures depending on the coupling partners.
Scientific Research Applications
Synthetic Applications
4-(N-Boc-aminomethyl)-2-bromopyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
Key Synthetic Routes
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new derivatives.
- Coupling Reactions : Can be used in coupling reactions to create complex molecules with biological activity.
- Polymer Incorporation : The amine group allows for incorporation into polymers, potentially leading to novel materials with unique properties.
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Enzyme Inhibition : Studies have indicated that this compound may act as a selective inhibitor of nitric oxide synthase, which is crucial for regulating various biological pathways.
- Drug Development : Its structural features make it suitable for developing drugs targeting specific diseases, including potential anti-cancer and anti-HIV agents .
Material Science Applications
Recent research suggests that this compound may also be used in developing functional materials:
- Polymeric Materials : The incorporation of this compound into polymeric systems could lead to materials with enhanced mechanical and thermal properties.
- Photonic Applications : Its unique electronic properties open avenues for applications in photonics and optoelectronics.
Case Studies
- Anti-HIV Activity : Research has demonstrated that derivatives synthesized from this compound exhibit promising anti-HIV activity, highlighting its potential as a building block for antiviral drugs .
- CK2 Inhibitors : Studies have focused on modifying this compound to create improved inhibitors for casein kinase 2 (CK2), a target in cancer therapy .
- Ocular Hypotensive Agents : The compound has been explored as part of bivalent ligands exhibiting ocular hypotensive effects, indicating its utility in treating glaucoma .
Mechanism of Action
The mechanism of action of 4-(N-Boc-aminomethyl)-2-bromopyridine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but serves as a precursor for the synthesis of bioactive molecules. The aminomethyl group can be modified to interact with specific molecular targets, such as enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of bromopyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Electronic Properties
Key Observations:
- Substituent Position: The 4-position substituent in this compound sterically and electronically influences reactivity differently compared to 5-substituted analogs (e.g., 5-(N-Boc-aminomethyl)-2-bromopyridine). For example, steric hindrance at the 4-position may slow transmetalation steps in cross-coupling reactions .
- Electronic Effects: The Boc group is electron-withdrawing due to its carbonyl moiety, activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) and enhancing oxidative addition in palladium-catalyzed reactions. In contrast, electron-donating groups (e.g., benzyloxy in 4-(benzyloxy)-2-bromopyridine) reduce electrophilicity at the bromine-bearing carbon, often lowering reaction yields .
Reactivity in Cross-Coupling Reactions
Table 2: Comparative Reactivity in Pd-Catalyzed Reactions
Key Findings:
- Electron-Withdrawing vs. Donating Groups: The Boc group in this compound enhances oxidative addition rates in Pd-catalyzed reactions, achieving higher yields compared to electron-donating substituents (e.g., benzyloxy) .
- Catalyst Compatibility: 2-Bromopyridine derivatives, including the target compound, are prone to catalyst deactivation via dimer formation (e.g., Pd(0) aggregation) in certain conditions, necessitating optimized ligand systems (e.g., XPhos, SPhos) .
Limitations
Biological Activity
4-(N-Boc-aminomethyl)-2-bromopyridine is a significant compound in medicinal chemistry, characterized by its unique structural features that include a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. Its molecular formula is , with a molar mass of approximately 273.13 g/mol. This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Structural Features
- Bromine Atom : Acts as a good leaving group, facilitating substitution reactions.
- Boc-Protected Amine : Provides stability and allows for further functionalization.
The biological activity of this compound primarily revolves around its role as a ligand or substrate in enzyme-catalyzed reactions. Notably, studies have indicated its potential as a selective inhibitor of nitric oxide synthase, which is crucial for regulating nitric oxide production in various biological pathways. The compound's ability to interact with specific molecular targets enhances its relevance in drug development.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives incorporating the pyridine scaffold have shown promising cytotoxic effects against cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments . This suggests that modifications to the pyridine structure can significantly impact biological activity.
Comparative Studies
A comparative analysis of structurally related compounds reveals how variations in substitution patterns influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)-2-bromopyridine | Lacks Boc protection; free amino group | More reactive due to the unprotected amine |
| 5-(N-Boc-aminomethyl)-2-bromopyridine | Similar structure but different substitution pattern | Potentially different biological activity |
| 4-(N-Boc-amino)-3-bromopyridine | Bromination at position 3 instead of 2 | Altered electronic properties affecting reactivity |
| 2-Bromo-4-methylpyridine | Methyl group instead of Boc-amino | Simpler structure; less functional diversity |
This table illustrates how variations can lead to significant differences in reactivity and potential applications in medicinal chemistry.
Nucleophilicity Studies
Density Functional Theory (DFT) analyses have been conducted to assess the nucleophilicity of various substituted pyridines, including this compound. These studies provide insights into the compound's reactivity under different conditions, indicating that it possesses favorable nucleophilic characteristics compared to other pyridine derivatives .
Case Studies
- Inhibition Studies : Research focused on the inhibition of nitric oxide synthase has shown that this compound can effectively reduce NO production in macrophage cells, highlighting its anti-inflammatory potential.
- Anticancer Activity : A recent study investigated the cytotoxic effects of compounds derived from this scaffold against various cancer cell lines. The findings suggested that alterations in the pyridine ring could enhance potency against specific cancer types, making it a candidate for further development .
- Polymer Incorporation : The amine group allows for incorporation into polymers, leading to materials with unique properties that could be beneficial in drug delivery systems.
Q & A
Q. What are the standard synthetic routes for preparing 4-(N-Boc-aminomethyl)-2-bromopyridine?
The compound is typically synthesized via sequential functionalization of 2-bromopyridine derivatives. A common approach involves:
- Aminomethylation : Introducing the aminomethyl group at the 4-position of 2-bromopyridine through alkylation or reductive amination.
- Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP, TEA) to form the N-Boc-protected derivative. This method aligns with strategies used for analogous bromopyridine-amino hybrids .
- Purification : Column chromatography or recrystallization is recommended to isolate the product, as described in Negishi cross-coupling protocols for related bromopyridines .
Q. How should researchers handle this compound safely in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks observed in 2-bromopyridine analogs .
- Storage : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent Boc-group hydrolysis. Similar storage conditions are advised for N-Boc-protected piperidines .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal of brominated compounds, as highlighted in safety protocols for air-sensitive reagents .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Key for confirming the Boc-protected aminomethyl moiety (e.g., tert-butyl signals at ~1.4 ppm in ¹H NMR) and bromopyridine aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects carbonyl stretching (~1680–1720 cm⁻¹) from the Boc group .
Advanced Research Questions
Q. What palladium-catalyzed cross-coupling reactions are effective for modifying the 2-bromopyridine moiety?
The bromine at the 2-position is highly reactive in cross-coupling reactions:
- Negishi Coupling : Use organozinc reagents (e.g., 2-pyridylzinc) with Pd(PPh₃)₄ or PdCl₂(dppf) catalysts. This method is effective for forming bipyridine scaffolds, as demonstrated in ligand syntheses .
- Suzuki-Miyaura Coupling : Employ arylboronic acids under Pd(OAc)₂ catalysis. Optimize solvent (THF/toluene) and base (Cs₂CO₃) for high yields .
- Mechanistic Considerations : Monitor reaction progress via TLC or GC-MS to prevent over-coupling or debromination side reactions .
Q. How can reaction conditions be optimized for introducing the Boc-protected aminomethyl group?
- Solvent Selection : Use dichloromethane (DCM) or THF for Boc protection, balancing solubility and reaction rate.
- Temperature : Conduct reactions at 0–25°C to avoid Boc-group cleavage.
- Catalyst Screening : Test bases like DMAP or TEA for efficient activation, as seen in analogous amino-protection strategies .
- Workflow Integration : Combine Boc protection with subsequent coupling steps in one pot to minimize intermediate handling .
Q. Are there computational methods to predict the electronic effects of substituents on reactivity?
- DFT Calculations : Model HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Similar approaches were used in sulfonamide derivative studies .
- Molecular Dynamics (MD) : Simulate steric effects of the Boc group on cross-coupling efficiency.
- Docking Studies : Predict binding interactions if the compound is used in medicinal chemistry (e.g., enzyme inhibition) .
Data Gaps and Contradictions
Q. What are the documented contradictions or gaps in toxicity data for this compound?
- Limited Toxicity Studies : No chronic toxicity or carcinogenicity data exist for 2-bromopyridine derivatives, as noted by the U.S. EPA .
- Conflicting Safety Profiles : While 2-bromopyridine is classified as non-carcinogenic, its analogs (e.g., 4-bromo derivatives) lack comprehensive hazard assessments .
- Recommendation : Assume precautionary measures (e.g., fume hood use) until further toxicokinetic studies are conducted .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
